molecular formula C22H25NO4 B11194731 1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol

1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol

Cat. No.: B11194731
M. Wt: 367.4 g/mol
InChI Key: RYFOCPACPXUFLM-UHFFFAOYSA-N
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Description

1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of furyl, methoxybenzyl, and phenoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with 3-methoxybenzyl chloride, followed by the reaction with phenoxypropanol under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

1-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C22H25NO4/c1-25-21-10-5-7-18(13-21)14-23(16-22-11-6-12-26-22)15-19(24)17-27-20-8-3-2-4-9-20/h2-13,19,24H,14-17H2,1H3

InChI Key

RYFOCPACPXUFLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(CC2=CC=CO2)CC(COC3=CC=CC=C3)O

Origin of Product

United States

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